

Technical Guide: Spectroscopic Data of 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-bromo-N,3-dimethylbenzenesulfonamide
Cat. No.:	B157639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromo-N,3-dimethylbenzenesulfonamide** (CAS No. 923148-87-2). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data, data from the closely related analog 4-bromo-N-methylbenzenesulfonamide for comparison, and detailed experimental protocols for acquiring and analyzing spectroscopic data.

Compound Information

Property	Value
IUPAC Name	4-bromo-N,3-dimethylbenzenesulfonamide
Synonyms	N-methyl-4-bromo-3-methylbenzenesulfonamide
CAS Number	923148-87-2
Molecular Formula	C ₈ H ₁₀ BrNO ₂ S
Molecular Weight	264.14 g/mol

Spectroscopic Data

While experimental spectra for **4-bromo-N,3-dimethylbenzenesulfonamide** are not readily available in the public domain, this section provides predicted Nuclear Magnetic Resonance (NMR) data and experimental data for a key structural analog, 4-bromo-N-methylbenzenesulfonamide, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **4-bromo-N,3-dimethylbenzenesulfonamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8	d	1H	Aromatic CH
~7.6	dd	1H	Aromatic CH
~7.5	d	1H	Aromatic CH
~4.5-5.0	q (broad)	1H	N-H
~2.6	d	3H	N-CH ₃
~2.5	s	3H	Ar-CH ₃

Note: Predicted data is based on standard chemical shift values and coupling constants for similar structures. Actual experimental values may vary.

Table 2: Experimental ^{13}C NMR Spectral Data for the Analog 4-bromo-N-methylbenzenesulfonamide[1]

Chemical Shift (δ , ppm)	Assignment
139.5	C-S
132.4	Aromatic CH
128.8	Aromatic CH
126.5	C-Br
29.5	N-CH ₃

Note: This data is for the analog compound and serves as a reference.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-bromo-N,3-dimethylbenzenesulfonamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Medium	N-H stretch
3100-3000	Medium-Weak	Aromatic C-H stretch
2980-2850	Medium-Weak	Aliphatic C-H stretch
1350-1310	Strong	Asymmetric SO ₂ stretch
1170-1150	Strong	Symmetric SO ₂ stretch
1100-1000	Medium	C-N stretch
850-750	Strong	Aromatic C-H bend (out-of-plane)
600-500	Medium-Strong	C-S stretch, C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-bromo-N,3-dimethylbenzenesulfonamide**

m/z	Relative Intensity (%)	Assignment
263/265	High	[M] ⁺ (isotopic pattern for Br)
248/250	Medium	[M-CH ₃] ⁺
184/186	High	[M-SO ₂ NHCH ₃] ⁺
155	Medium	[SO ₂ NHCH ₃] ⁺

Table 5: Experimental Mass Spectrometry Data for the Analog 4-bromo-N-methylbenzenesulfonamide[1][2]

m/z	Assignment
249/251	$[M]^+$ (isotopic pattern for Br)

Experimental Protocols

Synthesis of 4-bromo-N,3-dimethylbenzenesulfonamide

A common synthetic route involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine.

Materials:

- 4-bromo-3-methylbenzenesulfonyl chloride
- Methylamine (e.g., 40% in water or as a gas)
- Anhydrous diethyl ether or dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Stir plate and magnetic stir bar
- Round bottom flask
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 4-bromo-3-methylbenzenesulfonyl chloride in the chosen anhydrous solvent in a round bottom flask and cool the mixture in an ice bath.
- Slowly add an excess of methylamine solution to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.

- Quench the reaction by adding water and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

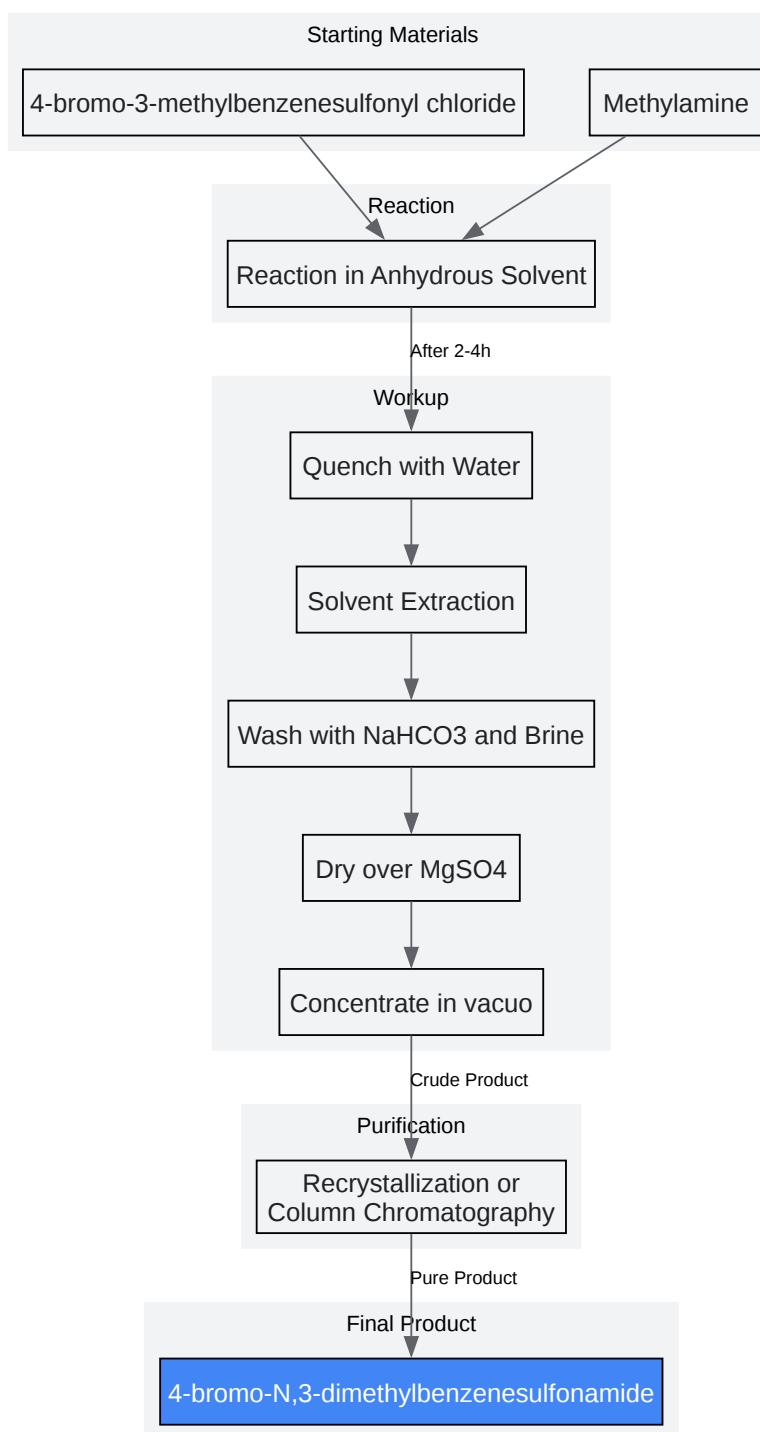
Procedure for ^1H and ^{13}C NMR:

- Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.[3]
- Ensure the sample is fully dissolved; a secondary vial may be used for initial dissolution before transferring to the NMR tube.[3]
- If required for precise chemical shift referencing, add an internal standard such as tetramethylsilane (TMS).[3]
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
- Acquire the spectrum according to the instrument's standard operating procedures, ensuring proper shimming and tuning.[4][5]
- For ^{13}C NMR, a larger sample size (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[3]

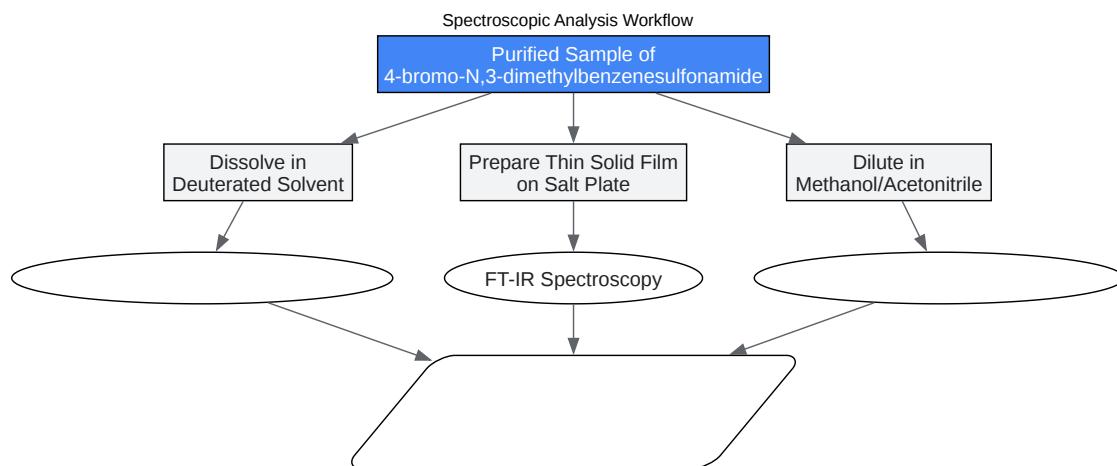
IR Spectroscopy

Procedure for Thin Solid Film Method:

- Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]
- Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6]
- Place the salt plate in the sample holder of the FT-IR spectrometer.[7]
- Acquire the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- Clean the salt plate thoroughly with an appropriate dry solvent after analysis.[6]


Mass Spectrometry

Procedure for Electrospray Ionization (ESI) Mass Spectrometry:


- Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
- Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For sulfonamides, positive ion mode is common.[8]
- For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

Mandatory Visualizations

Synthesis Workflow for 4-bromo-N,3-dimethylbenzenesulfonamide

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-bromo-N,3-dimethylbenzenesulfonamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. byjus.com [byjus.com]
- 5. microbenotes.com [microbenotes.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
- 8. hpst.cz [hpst.cz]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 4-bromo-N,3-dimethylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157639#4-bromo-n-3-dimethylbenzenesulfonamide-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com